2-{[(2-Chloro-thiazol-5-ylmethyl)-amino]-methyl}-pyrrolidine-1-carboxylic acid tert-butyl ester
Description
BenchChem offers high-quality 2-{[(2-Chloro-thiazol-5-ylmethyl)-amino]-methyl}-pyrrolidine-1-carboxylic acid tert-butyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-{[(2-Chloro-thiazol-5-ylmethyl)-amino]-methyl}-pyrrolidine-1-carboxylic acid tert-butyl ester including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
tert-butyl 2-[[(2-chloro-1,3-thiazol-5-yl)methylamino]methyl]pyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22ClN3O2S/c1-14(2,3)20-13(19)18-6-4-5-10(18)7-16-8-11-9-17-12(15)21-11/h9-10,16H,4-8H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOTQCRMTIIAQOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1CNCC2=CN=C(S2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{[(2-Chloro-thiazol-5-ylmethyl)-amino]-methyl}-pyrrolidine-1-carboxylic acid tert-butyl ester is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is . It features a thiazole ring, which is known for its diverse biological activities, and a pyrrolidine moiety that contributes to its pharmacological properties. The tert-butyl ester group enhances lipophilicity, potentially improving bioavailability.
Antimicrobial Activity
Research has demonstrated that compounds containing thiazole and pyrrolidine structures exhibit significant antimicrobial properties. For instance, derivatives of thiazole have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The specific compound under discussion has not been extensively tested in isolation; however, similar compounds have demonstrated minimum inhibitory concentrations (MICs) as low as 2 μg/ml against Staphylococcus aureus .
Anticancer Properties
The thiazole-containing compounds are often investigated for their anticancer potential due to their ability to interfere with cellular processes. Some studies suggest that structural modifications can enhance the cytotoxicity of these compounds against cancer cell lines. For example, compounds with similar structures have been found to induce apoptosis in various cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .
Anti-inflammatory Effects
Compounds with thiazole rings have also been reported to possess anti-inflammatory properties. They may inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models. The specific compound's activity in this regard remains to be fully elucidated but aligns with the broader pharmacological profile of thiazole derivatives .
Study on Antimicrobial Efficacy
A study evaluated a series of thiazole derivatives for their antimicrobial efficacy. Among the tested compounds, those structurally related to the target compound exhibited potent activity against Escherichia coli and Pseudomonas aeruginosa. This highlights the potential of modifying the thiazole moiety to enhance biological activity .
Anticancer Activity Research
In a comparative study, several pyrrolidine derivatives were synthesized and screened for anticancer activity. The results indicated that certain substitutions at the pyrrolidine ring significantly increased cytotoxic effects against breast cancer cell lines. This suggests that the target compound may exhibit similar or enhanced anticancer properties depending on its specific interactions within cellular environments .
Table 1: Biological Activities of Related Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
